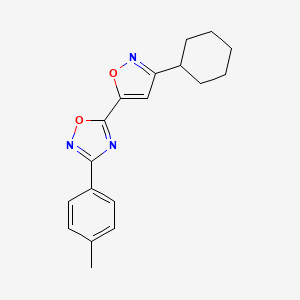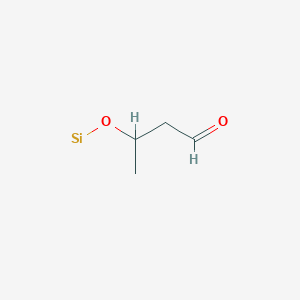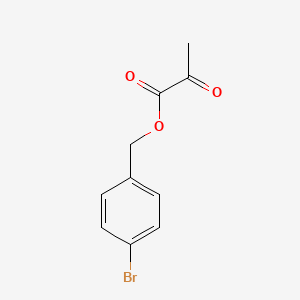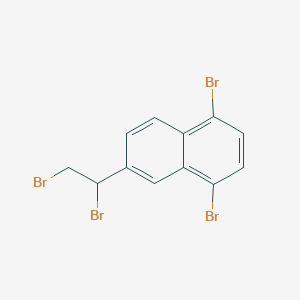
5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a cyclohexyl group attached to an oxazole ring, which is further connected to a methylphenyl group through an oxadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The oxazole ring can be introduced through a subsequent cyclization reaction involving nitriles and hydroxylamines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
化学反応の分析
Types of Reactions
5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both oxazole and oxadiazole rings, which confer distinct chemical and biological properties. The cyclohexyl and methylphenyl groups further enhance its stability and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
919117-28-5 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
5-(3-cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)17-19-18(23-21-17)16-11-15(20-22-16)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChIキー |
XCJUZIMCJDBBSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NO3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)

![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)


![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)
![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

